molecular formula C8H6N2O2 B157223 2-Methyl-6-nitrobenzonitrile CAS No. 1885-76-3

2-Methyl-6-nitrobenzonitrile

Cat. No.: B157223
CAS No.: 1885-76-3
M. Wt: 162.15 g/mol
InChI Key: BOTPDHNZLRJZOO-UHFFFAOYSA-N
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Description

2-Methyl-6-nitrobenzonitrile, also known as 6-Nitro-o-tolunitrile, is an organic compound with the molecular formula C8H6N2O2. It is a derivative of benzonitrile, characterized by the presence of a methyl group and a nitro group attached to the benzene ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-6-nitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 2-methylbenzonitrile using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at a temperature range of 0-5°C to control the exothermic nature of the nitration process. The resulting product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow nitration processes. These processes are designed to optimize yield and minimize by-products. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-nitrobenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

    Reduction: 2-Methyl-6-aminobenzonitrile.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

2-Methyl-6-nitrobenzonitrile is utilized in several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and as a precursor in the synthesis of bioactive compounds.

    Medicine: The compound is involved in the development of drugs targeting specific biological pathways.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-6-nitrobenzonitrile primarily involves its functional groups. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activity. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.

Comparison with Similar Compounds

  • 2-Methylbenzonitrile
  • 4-Methyl-2-nitrobenzonitrile
  • 3-Methyl-4-nitrobenzonitrile

Comparison: 2-Methyl-6-nitrobenzonitrile is unique due to the specific positioning of the methyl and nitro groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its analogs, this compound offers distinct advantages in certain synthetic applications, particularly in the selective formation of specific derivatives.

Properties

IUPAC Name

2-methyl-6-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-6-3-2-4-8(10(11)12)7(6)5-9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTPDHNZLRJZOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172205
Record name 6-Nitro-2-toluonitrile
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Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1885-76-3
Record name 2-Methyl-6-nitrobenzonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Nitro-2-toluonitrile
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Record name 6-Nitro-2-toluonitrile
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Record name 6-nitro-2-toluonitrile
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Record name 6-NITRO-2-TOLUONITRILE
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Synthesis routes and methods I

Procedure details

A solution of 16 g (150 mmol) of n-butyl nitrite (97% pure) and 7.7 g (50 mmol) of 3-nitro-o-xylene (97% pure) in 50 ml of dimethylformamide is cooled to from −5 to −10° C., and a solution of 11 g (100 mmol) of potassium tert-butoxide in 50 ml of dimethylformamide is added dropwise at this temperature, over a period of 1.5 hours. The reaction mixture is stirred at room temperature for another 6 days. For work-up, the mixture is poured into ice-water, the pH is adjusted to 1 using hydrochloric acid and the aqueous phase is extracted with ethyl acetate. The organic phase is washed with water, dried over magnesium sulfate and concentrated. This gives 8.2 g of product. The 2-methyl-6-nitrobenzonitrile can be purified by silica gel chromatography using toluene as mobile phase. M.p.: 101-103° C.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
7.7 g
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reactant
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50 mL
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solvent
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11 g
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reactant
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50 mL
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ice water
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Synthesis routes and methods II

Procedure details

A solution of 16 g (150 mmol) of n-butyl nitrite (97%) and 7.7 g (50 mmol) of 3-nitro-o-xylene (97%) in 50 ml of dimethylformamide is cooled to from −5 to −10° C., and a solution of 11 g (100 mmol) of potassium tert-butoxide in 50 ml of dimethylformamide is added at this temperature, over a period of 1.5 hours. The reaction mixture is stirred at room temperature for another 6 days. For work-up, the mixture is poured onto ice-water and adjusted to pH 1 using hydrochloric acid, and the aqueous phase is extracted with ethyl acetate. The organic phase is washed with water, dried over magnesium sulfate and concentrated. This gives 8.2 g of product. The 2-methyl-6-nitrobenzonitrile can be purified by silica gel chromatography using the mobile phase toluene. M.p.: 101-103° C.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
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0 (± 1) mol
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-methyl-6-nitrobenzonitrile in the synthesis of 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one?

A1: this compound serves as the crucial starting material in the synthesis of 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one. [] The synthesis, as described in the paper, involves a three-step process with an overall yield of 32%. The key transformation involves a microwave-assisted hydrolysis of the nitrile group in this compound, followed by a lactamization reaction. This results in the formation of the desired 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one.

Q2: Are there any alternative synthetic routes to 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one that don't utilize this compound?

A2: While the paper focuses on the synthesis starting from this compound, it does mention that this is a "shorter, alternative synthesis". [] This implies that other synthetic routes to 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one exist. Further research into scientific literature would be necessary to explore those alternative synthetic approaches and compare their efficiency and potential advantages or disadvantages.

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